molecular formula C15H11N3O4 B3259752 5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 324065-29-4

5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3259752
CAS No.: 324065-29-4
M. Wt: 297.26 g/mol
InChI Key: AFWXGUGBULJJBI-UHFFFAOYSA-N
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Description

5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features an indole moiety linked to a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 1-acetylindole with a suitable diazinane trione precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the indole, followed by the addition of the diazinane trione under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The diazinane trione structure may also contribute to the compound’s overall bioactivity by stabilizing the molecule and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-Acetylindole: A precursor in the synthesis of the target compound.

    Diazinane-2,4,6-trione: A core structure in the target compound.

Uniqueness

5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combined indole and diazinane trione structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[(1-acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-8(19)18-7-9(10-4-2-3-5-12(10)18)6-11-13(20)16-15(22)17-14(11)21/h2-7H,1H3,(H2,16,17,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXGUGBULJJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331678
Record name 5-[(1-acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

324065-29-4
Record name 5-[(1-acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

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